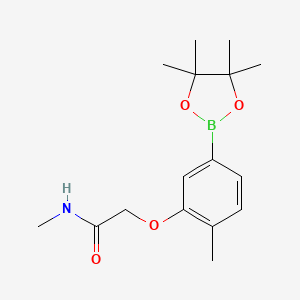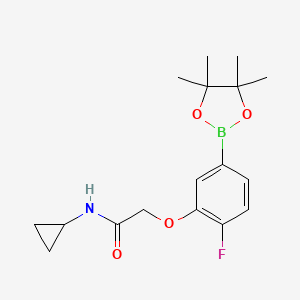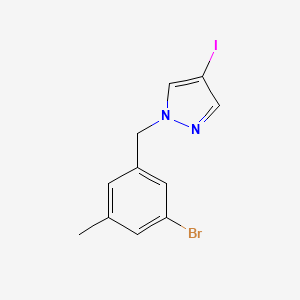
1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound featuring both bromine and iodine substituents on a pyrazole ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzyl alcohol followed by iodination and subsequent cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts can enhance the reaction efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and iodine substituents can form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(3-Bromo-5-methylbenzyl)-4-iodo-1H-pyrazole can be compared with other halogenated pyrazole derivatives, such as:
1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole: Similar in structure but with a chlorine substituent instead of bromine, this compound may exhibit different reactivity and biological activity.
1-(3-Bromo-5-methylbenzyl)-4-chloro-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of bromine and iodine substituents, which can lead to distinct reactivity patterns and biological effects.
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2/c1-8-2-9(4-10(12)3-8)6-15-7-11(13)5-14-15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDHSSJEGJSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
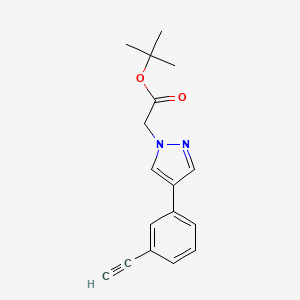
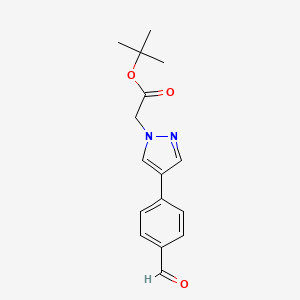
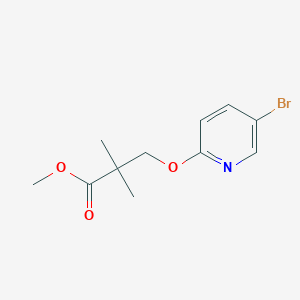
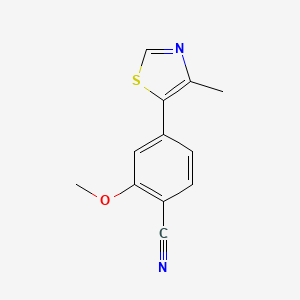
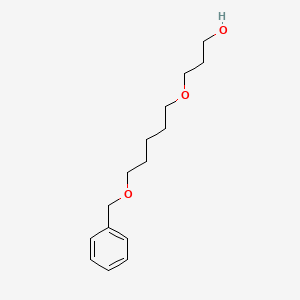
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
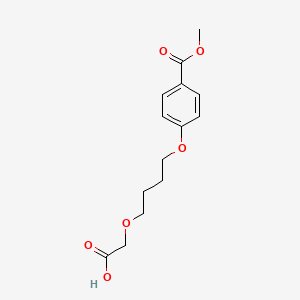
![Tert-butyl 2-[(5-oxopentyl)oxy]acetate](/img/structure/B8154292.png)
![Methyl 4[(5-oxopentyl)oxy]benzoate](/img/structure/B8154303.png)
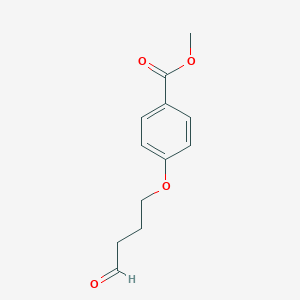
![Benzyl 6-[4-(2-hydroxyethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154312.png)
![Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154315.png)
